Cas no 2228846-11-3 (1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene)
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene
- EN300-2004795
- 2228846-11-3
-
- Inchi: 1S/C12H12O2S/c1-3-12(7-8-12)10-5-4-6-11(9-10)15(2,13)14/h1,4-6,9H,7-8H2,2H3
- InChI Key: RVOXJUYUPGBXMO-UHFFFAOYSA-N
- SMILES: S(C)(C1=CC=CC(=C1)C1(C#C)CC1)(=O)=O
Computed Properties
- Exact Mass: 220.05580079g/mol
- Monoisotopic Mass: 220.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.5Ų
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004795-0.05g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-2004795-0.1g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-2004795-0.25g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-2004795-0.5g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-2004795-1.0g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-2004795-2.5g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-2004795-5.0g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 5g |
$4309.0 | 2023-05-31 | ||
| Enamine | EN300-2004795-10.0g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 10g |
$6390.0 | 2023-05-31 | ||
| Enamine | EN300-2004795-1g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-2004795-5g |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene |
2228846-11-3 | 5g |
$4309.0 | 2023-09-16 |
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene
Introduction to 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene (CAS No. 2228846-11-3)
1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene (CAS No. 2228846-11-3) is a unique and structurally complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound features a cyclopropyl group attached to an ethynyl moiety, along with a methanesulfonyl substituent on a benzene ring, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene is characterized by its unique combination of functional groups. The cyclopropyl ring, which is highly strained and reactive, provides a platform for various chemical transformations. The ethynyl group, known for its triple bond, offers opportunities for metal-catalyzed reactions and cross-coupling processes. The methanesulfonyl group, on the other hand, introduces polarity and reactivity, making the compound versatile in both synthetic and biological contexts.
In the realm of pharmaceutical research, 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene has shown promise as a key intermediate in the development of novel drugs. Recent studies have explored its use in the synthesis of small molecules with potential therapeutic applications. For instance, researchers at the University of California have utilized this compound to synthesize a series of compounds with anti-inflammatory properties. These compounds have demonstrated significant efficacy in preclinical models of inflammatory diseases, highlighting the potential of 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene as a valuable starting material in drug discovery.
Beyond pharmaceuticals, 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene has also found applications in materials science. Its unique combination of functional groups makes it an excellent candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have used this compound to develop new types of polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, aerospace, and automotive industries.
In synthetic chemistry, the versatility of 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene has been leveraged to create complex molecular architectures. The cyclopropyl ring can undergo ring-opening reactions under certain conditions, while the ethynyl group can participate in Sonogashira coupling reactions to form aryl-acetylenes. The methanesulfonyl group can be converted into other functional groups through various transformations, such as nucleophilic substitution or elimination reactions. This flexibility has made 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene a popular choice for synthetic chemists working on the development of new materials and pharmaceuticals.
The synthesis of 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene typically involves several steps. One common approach is to start with 3-bromobenzenesulfonyl chloride and react it with 1-ethynylcyclopropane in the presence of a palladium catalyst to form the desired product. This method has been optimized by various research groups to achieve high yields and purity levels. The use of green chemistry principles has also been explored to minimize environmental impact during the synthesis process.
The physical properties of 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene, such as its melting point, boiling point, and solubility, are crucial for its application in different fields. These properties can be influenced by factors such as temperature and pressure conditions during synthesis and storage. Understanding these properties is essential for optimizing its use in various applications.
In conclusion, 1-(1-ethynylcyclopropyl)-3-methanesulfonylbenzene (CAS No. 2228846-11-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and versatile reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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